Nonyl propionate
CAS No.: 53184-67-1
Cat. No.: VC3901610
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53184-67-1 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | nonyl propanoate |
| Standard InChI | InChI=1S/C12H24O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h3-11H2,1-2H3 |
| Standard InChI Key | MPSVBCFDONBQFM-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCOC(=O)CC |
| Canonical SMILES | CCCCCCCCCOC(=O)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Synonyms
Nonyl propionate, systematically named nonyl propanoate, belongs to the ester family. Its structure consists of a nonyl group () esterified with propionic acid (). Key synonyms include:
The compound’s exact mass is 200.178 g/mol, with a polar surface area (PSA) of 26.3 Ų and a calculated octanol-water partition coefficient (LogP) of 3.69, indicating moderate hydrophobicity .
Spectroscopic and Physical Properties
The refractive index of nonyl propionate is 1.429, and its vapor pressure at 25°C is estimated at 7.25 Pa . The following table summarizes its critical physical properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 200.32 g/mol | |
| Density | 0.87 g/cm³ | |
| Boiling Point | 245.8°C at 760 mmHg | |
| Flash Point | 103.3°C | |
| LogP | 3.69 | |
| Refractive Index | 1.429 |
Synthesis and Industrial Production
Conventional Esterification Methods
Nonyl propionate is typically synthesized via acid-catalyzed esterification of propionic acid with nonanol. A study by Ren and Cai (2010) demonstrated this reaction using heterogeneous catalysts, achieving high yields under optimized conditions . The general reaction mechanism is:
Sulfuric acid or solid acid catalysts (e.g., silica-alumina) are commonly employed, with reaction temperatures ranging from 100–150°C .
Catalytic Innovations and Process Optimization
Recent advancements focus on improving selectivity and reducing energy consumption. For instance, aluminum nitrate-supported silica catalysts have shown 90–92% selectivity toward ester products in propionic acid conversions . Additionally, extraction distillation using ionic liquids (e.g., imidazolium-based salts) has been explored to separate azeotropic mixtures formed during ester production, enhancing purity and reducing costs .
Global Trade and Economic Considerations
Harmonized System (HS) Code and Tariffs
Under HS code 2915509000, nonyl propionate falls under "propionic acid, its salts, and esters." Key trade metrics include:
Market Trends and Future Prospects
The global ester market is projected to grow at a CAGR of 4.8% (2025–2030), driven by demand for bio-based solvents and plasticizers. Nonyl propionate’s role in sustainable chemical processes, such as ionic liquid-mediated separations, positions it for expanded industrial adoption .
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